

Independent Verification of DPM-1001's Dual Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: DPM-1001

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This guide provides an objective comparison of **DPM-1001**, a novel therapeutic agent, with alternative compounds, focusing on its dual mechanisms of action: inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and copper chelation. The information presented is supported by experimental data to aid in the independent verification of its therapeutic potential.

I. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

DPM-1001 is a potent, specific, and orally bioavailable non-competitive allosteric inhibitor of PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways.[1][2][3][4] Its inhibitory action makes it a promising candidate for the treatment of type 2 diabetes and obesity.[3][5] **DPM-1001** is an analog of trodusquemine (MSI-1436) but exhibits improved oral bioavailability.[1][3][4]

Comparative Analysis of PTP1B Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **DPM-1001** and other notable PTP1B inhibitors. Lower IC₅₀ values indicate greater potency.

Compound	IC50 (PTP1B)	Mechanism of Inhibition	Key Characteristics
DPM-1001	100 nM[1][2][3][6]	Non-competitive, allosteric[1][6]	Orally bioavailable, dual-action (copper chelator)[3][4]
Trodusquemine (MSI-1436)	600 nM - 1 μM[1][7][8]	Non-competitive, allosteric[1][7]	Predecessor to DPM-1001, poor oral bioavailability[3][4]
Ertiprotafib	1.6 - 29 μM[3][9][10]	Non-competitive[10][11]	Phase II clinical trial candidate, discontinued[3][10]
SHP099	71 nM (for SHP2)	Allosteric (for SHP2)	Selective for SHP2, a related phosphatase[12][13]
Sodium Orthovanadate	Micromolar range[14]	Competitive (pTyr mimetic)	Non-specific phosphatase inhibitor[14][15]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.

Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) as substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
- Test compound (e.g., **DPM-1001**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate

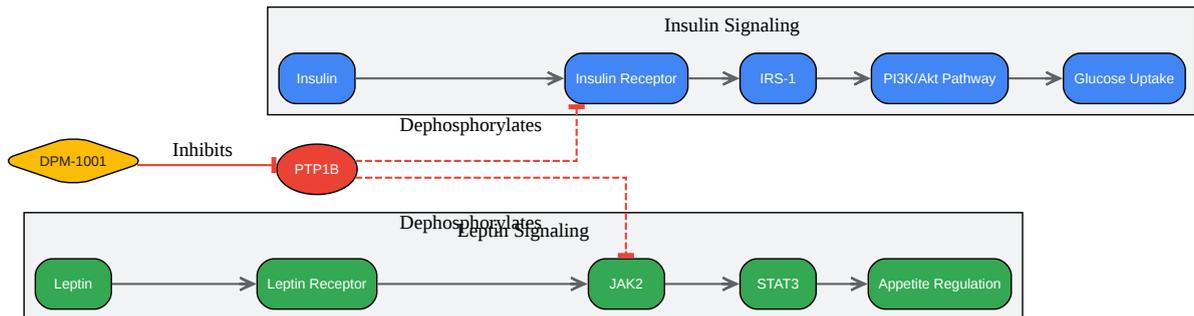
- Microplate reader

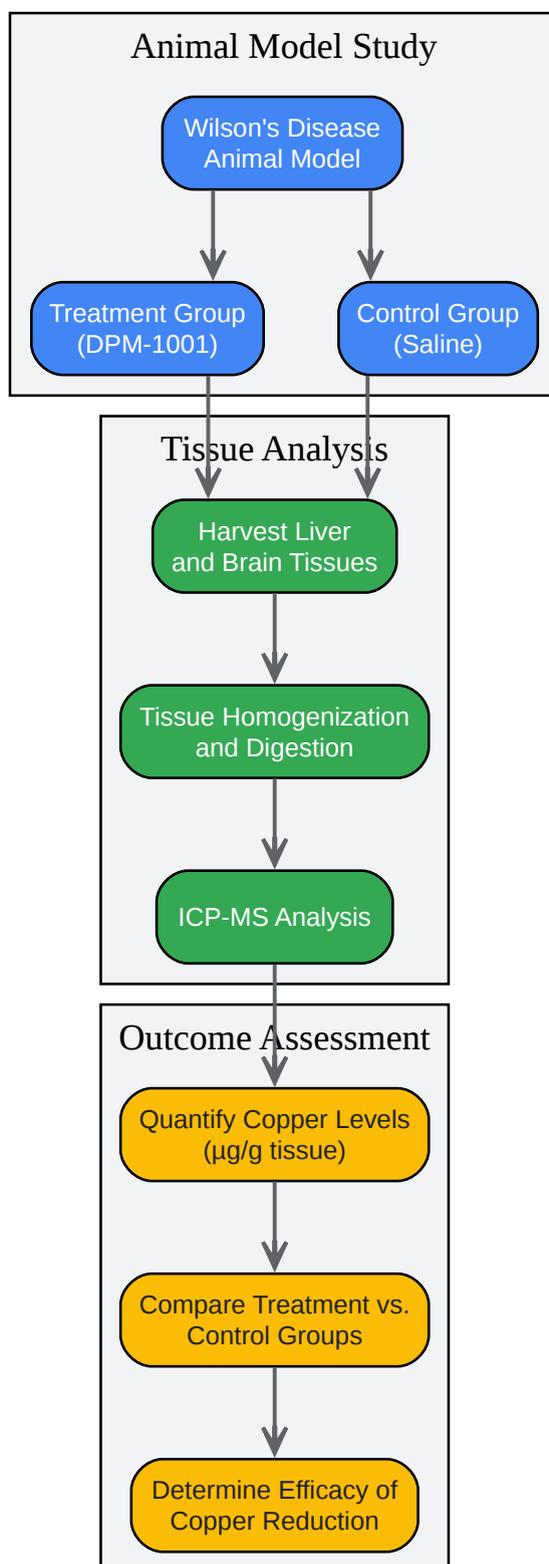
Procedure:

- Prepare a series of dilutions of the test compound in the assay buffer.
- In a 96-well plate, add the PTP1B enzyme to each well.
- Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.
- Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[6]
- Initiate the enzymatic reaction by adding the pNPP substrate to each well.
- Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
- Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: PTP1B in Insulin and Leptin Signaling

PTP1B acts as a negative regulator in both the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates (like IRS-1), PTP1B dampens the downstream signals that lead to glucose uptake and utilization. Similarly, it dephosphorylates JAK2, a kinase associated with the leptin receptor, thereby inhibiting signals that regulate appetite and energy expenditure.[4][16] **DPM-1001**, by inhibiting PTP1B, is expected to enhance these signaling pathways.





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